molecular formula C25H23NO5 B1334007 Fmoc-D-phe(3-ome)-OH CAS No. 917099-04-8

Fmoc-D-phe(3-ome)-OH

Cat. No. B1334007
M. Wt: 417.5 g/mol
InChI Key: IKKQVAWYVGALAQ-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Fmoc-D-3-methoxyphenlyalanine, which might be similar to Fmoc-D-phe(3-ome)-OH, has a molecular formula of C25H23NO5 and a molecular weight of 417.451.


Scientific Research Applications

Hydrogel Formation and Self-Assembly

  • Self-Assembly and Hydrogelation : Fluorenylmethoxycarbonyl (Fmoc) protected aromatic amino acids, like Fmoc-D-phe(3-ome)-OH, are highly effective as low molecular weight hydrogelators. Research shows that modifications, like fluorination, significantly affect self-assembly and hydrogelation behaviors. These compounds can spontaneously form fibrils that create a hydrogel network in water, with properties sensitive to factors like pH and solvent conditions (Ryan, Doran, Anderson, & Nilsson, 2011).

Nanotechnology and Material Science

  • Nanomaterial Development : Fmoc-D-phe(3-ome)-OH has been utilized to prepare and stabilize fluorescent silver nanoclusters within hydrogel matrices. This application is significant in the development of nanomaterials and in the study of their fluorescent properties (Roy & Banerjee, 2011).

Biomedical Applications

  • Peptide Synthesis : This compound is used in protease-catalyzed peptide synthesis, providing insight into peptide bond formation and the efficiency of different enzymes in these reactions (Kuhl, Säuberlich, & Jakubke, 1992).
  • Hybrid Hydrogel Development : Fmoc-protected amino acids have been used to develop hybrid hydrogels incorporating functionalized single-walled carbon nanotubes, contributing to the advancement in the field of hybrid nanomaterials (Roy & Banerjee, 2012).

Dynamic Combinatorial Libraries

  • Enzyme-Driven Dynamic Peptide Libraries (eDPL) : These libraries are used to discover self-assembling nanostructures based on aromatic peptide derivatives, representing a novel approach in the evolution and selection of supramolecular peptide structures (Das, Hirsth, & Ulijn, 2009).

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-30-17-8-6-7-16(13-17)14-23(24(27)28)26-25(29)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKQVAWYVGALAQ-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373266
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-phe(3-ome)-OH

CAS RN

917099-04-8
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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